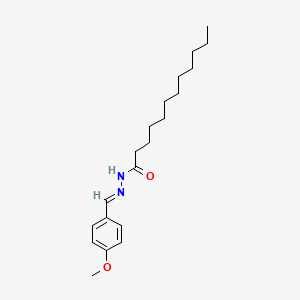![molecular formula C23H19N3O7 B11985413 2-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11985413.png)
2-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound with the molecular formula C23H19N3O7. It is known for its unique structure, which includes both methoxy and nitrobenzoyl groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes .
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE include:
- 2-METHOXY-4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
- 2-METHOXY-4-(2-(4-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
- 2-METHOXY-4-(2-(3-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
- 2-METHOXY-4-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
These compounds share similar structural features but differ in the substituents attached to the benzoyl and benzoate groups. The unique combination of methoxy and nitrobenzoyl groups in 2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H19N3O7 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H19N3O7/c1-31-19-9-7-16(8-10-19)23(28)33-20-11-6-15(12-21(20)32-2)14-24-25-22(27)17-4-3-5-18(13-17)26(29)30/h3-14H,1-2H3,(H,25,27)/b24-14+ |
InChI Key |
IVMDHVMIHDZWFO-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985334.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985342.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11985347.png)

![2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11985354.png)
![[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11985355.png)


![N'~1~,N'~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B11985362.png)
![[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate](/img/structure/B11985368.png)

![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11985372.png)
![N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide](/img/structure/B11985400.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11985408.png)
